1H-imidazole-5-sulfonic acid
Description
Significance of Imidazole (B134444) Heterocycles in Chemical and Biological Systems
The imidazole ring is a five-membered heterocyclic aromatic compound containing two nitrogen atoms. neuroquantology.com This structure is a fundamental component in numerous biological and chemical systems. jocpr.com It is a constituent of essential natural products, including the amino acid histidine, the hormone histamine, purines, and nucleic acids. neuroquantology.comresearchgate.net The presence of the imidazole nucleus in these molecules underscores its importance in metabolic activities and biological chemistry. jocpr.combiomedpharmajournal.org
In biological systems, the imidazole ring of histidine is particularly crucial. It often acts as a proton donor or acceptor within the active sites of enzymes, facilitating catalytic transformations. ajrconline.org Its ability to engage in hydrogen bonding and its amphoteric nature—acting as both a weak acid and a weak base—contribute to its versatile role in molecular recognition and biochemical processes. neuroquantology.combiomedpharmajournal.orgwikipedia.org The polar and ionizable nature of the imidazole ring can also improve the pharmacokinetic properties of molecules, making it a valuable scaffold in medicinal chemistry to enhance solubility and bioavailability. neuroquantology.combiomedpharmajournal.org Consequently, imidazole derivatives have been extensively developed for a wide range of therapeutic applications. jocpr.comajrconline.org
The Role of Sulfonic Acid Moieties in Molecular Design and Functionality
The sulfonic acid group (-SO₃H) is a highly significant functional group in organic chemistry. fiveable.me It consists of a sulfur atom bonded to three oxygen atoms and an organic radical. ontosight.aimdpi.com Sulfonic acids are known for being strong acids, often more so than carboxylic acids, due to the electron-withdrawing nature of the sulfonyl group which stabilizes the resulting sulfonate anion. fiveable.mepatsnap.com
A primary characteristic imparted by the sulfonic acid moiety is a significant increase in water solubility. mdpi.combritannica.com This high polarity is utilized to modify parent compounds for applications in aqueous systems. fiveable.me For instance, in the pharmaceutical industry, sulfonic acids are used to form sulfonate salts of active pharmaceutical ingredients, which often show improved solubility and stability. patsnap.com The introduction of sulfonic acid groups is a key strategy in the creation of water-soluble dyes, ion-exchange resins for water purification, and catalysts for organic reactions in two-phase systems. patsnap.combritannica.com Furthermore, polymers containing sulfonic acid groups are vital for developing polymer electrolyte membranes (PEMs) used in fuel cells, owing to their excellent proton conductivity. patsnap.com The process of introducing this group, known as sulfonation, is a fundamental chemical transformation used to access these valuable properties. mdpi.combritannica.com
Overview of 1H-Imidazole-5-Sulfonic Acid within the Class of Imidazole Sulfonic Acids
This compound is an organic compound that features a sulfonic acid group attached to the 5-position of an imidazole ring. smolecule.com This specific arrangement of functional groups gives the molecule a unique combination of properties derived from both the heterocyclic ring and the strongly acidic moiety. The molecular formula is C₃H₄N₂O₃S, and it has a molecular weight of 148.14 g/mol . smolecule.comcymitquimica.com
The synthesis of this compound generally involves the sulfonation of an imidazole-based starting material. smolecule.com This can be achieved using reagents like sulfur trioxide or concentrated sulfuric acid under controlled conditions, followed by purification. smolecule.com The resulting compound is a bifunctional molecule, possessing the basic nitrogen sites of the imidazole ring and the strong acidic character of the sulfonic acid group. smolecule.com
This dual functionality makes imidazole sulfonic acids, including this compound, interesting candidates for various applications. They have been investigated for their catalytic properties, where they can function as Brønsted acidic catalysts. smolecule.comresearchgate.net In materials science, such molecules can serve as building blocks or ligands for creating novel materials. smolecule.com While specific research on this compound is not extensive, its structure suggests potential utility in fields where the combination of a heterocyclic base and a strong acid is desirable. smolecule.com Studies on related imidazole-based sulfonic acids have explored their use as recyclable, highly active catalysts for organic reactions. researchgate.net
Data Table for this compound
| Property | Value | Source(s) |
| IUPAC Name | This compound | sigmaaldrich.com |
| Molecular Formula | C₃H₄N₂O₃S | smolecule.comcymitquimica.com |
| Molecular Weight | 148.14 g/mol | smolecule.comcymitquimica.com |
| CAS Number | 60634-74-4 | sigmaaldrich.com |
| Appearance | White or pale yellow solid | wikipedia.org |
| Solubility | Described as 1.35 m | smolecule.com |
Structure
3D Structure
Properties
IUPAC Name |
1H-imidazole-5-sulfonic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H4N2O3S/c6-9(7,8)3-1-4-2-5-3/h1-2H,(H,4,5)(H,6,7,8) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BONRIQWDXHCVOH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(NC=N1)S(=O)(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H4N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80524673 | |
| Record name | 1H-Imidazole-5-sulfonic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80524673 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
148.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
60634-74-4 | |
| Record name | 1H-Imidazole-5-sulfonic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80524673 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 1h Imidazole 5 Sulfonic Acid and Its Derivatives
Direct Sulfonation of Imidazole (B134444) Scaffolds
Direct sulfonation involves the introduction of a sulfonic acid (-SO₃H) group onto the imidazole core. This method is contingent on the reactivity of the imidazole ring and the choice of sulfonating agent.
Historically, the synthesis of imidazole sulfonic acids has been achieved through direct reaction with potent sulfonating agents. The key step is the electrophilic substitution of a hydrogen atom on the imidazole ring with the sulfonyl group.
Conventional methods for the sulfonation of imidazole typically involve the use of sulfur trioxide or concentrated sulfuric acid under controlled conditions. smolecule.com For instance, the reaction of imidazole with chlorosulfonic acid in an appropriate solvent like dichloromethane (B109758) can yield sulfonated products. nih.gov Similarly, fuming sulfuric acid has been employed, which represents a "hard" sulfonation technique that often leads to high degrees of sulfonation. nih.gov These methods, while effective, can sometimes be aggressive, leading to potential side reactions.
To overcome the challenges associated with harsh sulfonating agents, research has shifted towards milder and more selective alternatives. A notable development is the use of sulfonic acid-based ionic liquids as sulfonating agents. nih.gov
One such agent is 1,3-disulfonic acid imidazolium (B1220033) chloride, [Dsim]Cl, which has been successfully used to sulfonate aromatic polymers like polystyrene. nih.govacs.orgudel.edu This ionic liquid is synthesized by reacting imidazole with chlorosulfonic acid. nih.govacs.org It acts as a stoichiometric sulfonating agent that can achieve high degrees of sulfonation with high purity and regioselectivity, avoiding the chain scission or crosslinking that can occur with stronger agents. nih.govacs.org The use of substoichiometric amounts of [Dsim]Cl allows for precise control over the degree of sulfonation. udel.edu This approach combines the advantages of both "hard" and "soft" sulfonation techniques. nih.govacs.org
| Sulfonating Agent | Typical Conditions | Advantages | Challenges/Disadvantages | Reference |
|---|---|---|---|---|
| Concentrated/Fuming Sulfuric Acid | Controlled temperature | High degree of sulfonation | "Hard" method, potential for side reactions (e.g., oxidation, crosslinking) | nih.gov |
| Chlorosulfonic Acid (ClSO₃H) | Reaction with imidazole in a dry solvent (e.g., CH₂Cl₂) | Effective for creating sulfonated imidazoles | Harsh reagent, requires careful handling | nih.gov |
| 1,3-disulfonic acid imidazolium chloride ([Dsim]Cl) | Mild temperatures, stoichiometric amounts | Mild yet effective, high regioselectivity, precise control over sulfonation degree, minimal side reactions | Reagent must be synthesized; may be more costly than conventional acids | nih.govacs.orgudel.edu |
Multi-Component Reaction Strategies for Imidazole Sulfonic Acid Derivatives
Multi-component reactions (MCRs) offer a powerful and efficient approach to synthesizing complex molecules like substituted imidazoles in a single step from three or more starting materials. isca.menih.gov This strategy is particularly valuable for creating derivatives of imidazole sulfonic acid by incorporating a reactant that already contains a sulfonic acid group.
The most common MCR for imidazole synthesis is the four-component condensation of a 1,2-dicarbonyl compound (e.g., benzil), an aldehyde, a primary amine, and an ammonium (B1175870) source (like ammonium acetate). scielo.brnih.gov To produce an imidazole sulfonic acid derivative, one of the starting materials must be sulfonated.
A clear example is the synthesis of 2-phenyl-1H-benzimidazole-5-sulfonic acid derivatives. In this protocol, 3,4-diaminobenzene sulfonic acid is reacted with various substituted benzaldehydes. tandfonline.com The reaction is typically heated under reflux in a solvent such as ethanol (B145695), often with an additive like sodium bisulfite, to yield the desired benzimidazole (B57391) sulfonic acid. tandfonline.com This demonstrates how the sulfonic acid moiety, being present on the diamine precursor, is directly incorporated into the final heterocyclic product.
Microwave irradiation has also emerged as a technique to accelerate these condensation reactions, offering benefits such as shorter reaction times, high efficiency, and often higher yields with minimal by-products. bepls.comresearchgate.net
| Sulfonated Reactant | Other Reactants | Conditions | Product | Reference |
|---|---|---|---|---|
| 3,4-Diaminobenzene sulfonic acid | 4-Hydroxybenzaldehyde, Sodium bisulfite | Ethanol, 80 °C, 24h | 2-(4-Hydroxy-phenyl)-1H-benzimidazole-5-sulfonic acid | tandfonline.com |
| 3,4-Diaminobenzene sulfonic acid | 3,4-Dihydroxybenzaldehyde, Sodium bisulfite | Ethanol, 80 °C, 24h | 2-(3,4-Dihydroxy-phenyl)-1H-benzimidazole-5-sulfonic acid | tandfonline.com |
| 3,4-Diaminobenzene sulfonic acid | 2,4-Dihydroxybenzaldehyde, Sodium bisulfite | Ethanol, 80 °C, 24h | 2-(2,4-Dihydroxy-phenyl)-1H-benzimidazole-5-sulfonic acid | tandfonline.com |
The efficiency and selectivity of MCRs for imidazole synthesis are often greatly enhanced by a catalyst. A wide variety of catalysts have been reported, including p-toluenesulfonic acid (PTSA), silica (B1680970) sulfuric acid, and various ionic liquids. isca.meresearchgate.net These catalysts are crucial for achieving high yields under mild conditions. isca.meisca.me
Among the most promising catalysts for these reactions are Brønsted acidic ionic liquids (BAILs). rsc.org These are ionic liquids specifically designed to have acidic protons, allowing them to function as efficient, recyclable, and environmentally friendly catalysts that can replace traditional mineral acids like sulfuric acid. rsc.orgarabjchem.org
Many of these BAILs are themselves based on imidazole or pyridine (B92270) structures functionalized with sulfonic acid groups. arabjchem.orgsharif.edu For example, (4-sulfobutyl)tris(4-sulfophenyl) phosphonium (B103445) hydrogen sulfate (B86663) has been used to catalyze the one-pot, three-component synthesis of 2,4,5-trisubstituted-1H-imidazoles with excellent yields under solvent-free conditions. arabjchem.org Another example is sulfonic acid-functionalized pyridinium (B92312) chloride, which effectively promotes the four-component synthesis of 1,2,4,5-tetrasubstituted imidazoles. sharif.edu The use of these catalysts offers advantages such as high efficiency, short reaction times, simple work-up procedures, and the ability to recover and reuse the catalyst. rsc.orgrsc.org
| Brønsted Acidic Ionic Liquid Catalyst | Reaction Type | Conditions | Key Advantages | Reference |
|---|---|---|---|---|
| (4-sulfobutyl)tris(4-sulfophenyl) phosphonium hydrogen sulfate | 3-component synthesis of 2,4,5-trisubstituted-1H-imidazoles | Solvent-free | Excellent yields, short reaction times, eco-friendly, recyclable | arabjchem.org |
| Sulfonic acid-functionalized pyridinium chloride | 4-component synthesis of 1,2,4,5-tetrasubstituted imidazoles | 100 °C, solvent-free | High yields, short reaction times, efficient promotion of condensation | sharif.edu |
| bis-Imidazolium hydrogen sulfate | Synthesis of barbituric acid derivatives | Non-organic solvents | Easy preparation, simple work-up, excellent yields, reusable | rsc.orgrsc.org |
| 3-methyl-1-sulfonic acid imidazolium chloride | 4-component Hantzsch reaction | Ethanol, room temperature | Good to excellent yields for pyrido[2,3-d]pyrimidine (B1209978) derivatives | scielo.br |
Catalytic Systems in Multi-Component Synthesis
Heterogeneous Solid Acid Catalysis
The use of heterogeneous solid acid catalysts represents a significant advancement in the synthesis of imidazole sulfonic acids and related compounds. These catalysts offer advantages such as ease of separation from the reaction mixture, potential for recyclability, and reduced corrosion and environmental issues compared to homogeneous acid catalysts. nih.govnih.gov
Commonly employed solid acid catalysts include silica-supported sulfuric acid (H₂SO₄·SiO₂), zeolites, and sulfonated carbon/silica composites. For instance, silica-supported sulfuric acid has been effectively used in the solvent-free, one-pot synthesis of 2,4,5-triaryl-1H-imidazoles. scirp.org In these reactions, the catalyst facilitates the condensation of a 1,2-diketone (like benzil), an aldehyde, and ammonium acetate (B1210297). scirp.org The efficiency of this catalysis is dependent on factors such as catalyst loading and temperature, with optimal conditions leading to high yields in relatively short reaction times. scirp.org
Sulfonated carbon/silica composites, derived from biomaterials like glucose, cellulose (B213188), or starch, have also shown high catalytic activity for the synthesis of 2,4,5-trisubstituted imidazoles. researchgate.netdntb.gov.ua These materials possess a high density of sulfonic acid groups, which are the active sites responsible for their strong catalytic performance. researchgate.netnih.gov Their advantages include high selectivity and good reusability. researchgate.net
Zeolites, such as Zeolite HY, have been used as catalysts in the synthesis of substituted imidazoles, often in conjunction with microwave irradiation to accelerate the reaction. nih.govjetir.org The structured porosity and acidic nature of zeolites contribute to their catalytic efficacy in these multicomponent reactions.
Table 1: Comparison of Heterogeneous Solid Acid Catalysts in Imidazole Synthesis
| Catalyst | Reactants | Conditions | Yield (%) | Reference |
|---|---|---|---|---|
| H₂SO₄·SiO₂ | Benzil, 4-Chlorobenzaldehyde, Ammonium Acetate | 110°C, Solvent-free | 94 | scirp.org |
| SiO₂-Pr-SO₃H | Benzil, Benzaldehyde, Aniline, Ammonium Acetate | 140°C, Solvent-free | 95 | arabjchem.org |
| Starch-derived Sulfonated Carbon/Silica | Benzil, 4-Chlorobenzaldehyde, Ammonium Acetate | Liquid Phase | High | researchgate.net |
| Zeolite HY | 1,2-diketones, Aldehydes, Amines, Ammonium Acetate | Microwave | 42-85 | nih.gov |
Metal-Organic Framework (MOF) Based Catalysis
Metal-Organic Frameworks (MOFs) have emerged as a versatile class of crystalline porous materials with significant potential in heterogeneous catalysis. hkust.edu.hk Their high surface area, tunable pore size, and the ability to functionalize both the metal nodes and organic linkers make them highly attractive for designing specialized catalysts. hkust.edu.hknih.gov For the synthesis of sulfonic acids and related heterocycles, MOFs are often functionalized with sulfonic acid (-SO₃H) groups to introduce strong Brønsted acidity.
The functionalization can be achieved through post-synthetic modification, where a pre-synthesized MOF is treated with a sulfonating agent like chlorosulfonic acid, or through direct synthesis using a linker that already contains a sulfonic acid group. hkust.edu.hkrsc.org Several MOF families, including MIL-101, UiO-66, and ZIF-8, have been successfully functionalized for acid catalysis. hkust.edu.hkuib.esehemj.com
For example, a sulfonic acid-functionalized MOF, S-IRMOF-3, was synthesized by treating IRMOF-3 with chlorosulfonic acid. rsc.org Similarly, various MOFs like MIL-101(Cr), NH₂-MIL-53(Al), and NH₂-UiO-66(Zr) have been post-synthetically modified to incorporate sulfonic acid groups, with their structural integrity largely preserved. hkust.edu.hk These sulfonated MOFs have demonstrated high catalytic activity in acid-catalyzed reactions, such as esterification, with performance sometimes rivaling that of commercial catalysts like Amberlyst-15. hkust.edu.hk
In the context of imidazole synthesis, MOFs such as MIL-101(Cr) have been used as efficient heterogeneous catalysts for the one-pot, solvent-free condensation of benzil, aldehydes, and ammonium acetate to produce 2,4,5-trisubstituted imidazoles with high yields. mdpi.com The catalytic activity of MOFs in such reactions is often superior to other solid acid catalysts, attributed to their well-defined active sites and high porosity. mdpi.com Furthermore, bifunctional MOFs containing both acidic (e.g., -SO₃H) and basic (e.g., imidazole or amine) groups have been designed, offering potential for cascade reactions. nih.govacs.org For instance, Co-MOF-71/imidazole/SO₃H was developed as a porous catalyst for the synthesis of pyrazolo[3,4-b]pyridines. acs.org
Table 2: Examples of Sulfonic Acid Functionalized MOFs in Catalysis
| MOF Catalyst | Functionalization Method | Application | Key Finding | Reference |
|---|---|---|---|---|
| S-IRMOF-3 | Post-synthetic (chlorosulfonic acid) | Acrylonitrile synthesis | High efficiency (90-96% yield) and selectivity | rsc.org |
| Sulfonated NH₂-MIL-101(Al) | Post-synthetic | Acetic acid esterification | Activity similar to commercial Amberlyst-15 | hkust.edu.hk |
| MIL-101(Cr) | Unfunctionalized (used as is) | 2,4,5-trisubstituted imidazole synthesis | High yield (95%) under solvent-free conditions | mdpi.com |
| Co-MOF-71/imidazole/SO₃H | Post-synthetic | Pyrazolo[3,4-b]pyridine synthesis | Stable and recyclable catalyst for heterocyclic synthesis | acs.org |
| (60)SO₃H-UiO-66 | Direct synthesis (sulfonated linker) | Friedel-Crafts acylation | Superior performance and stability at high temperatures | uib.es |
Green Chemistry Principles in the Synthesis of Imidazole Sulfonic Acids
The principles of green chemistry are increasingly being integrated into the synthesis of imidazole sulfonic acids, aiming to reduce waste, avoid hazardous substances, and improve energy efficiency. Key strategies include the use of alternative energy sources like microwaves and ultrasound, as well as performing reactions under solvent-free conditions.
Microwave-Assisted Synthesis Enhancements
Microwave irradiation has become a popular tool in organic synthesis due to its ability to dramatically reduce reaction times, often from hours to minutes, while increasing product yields. jetir.orgacs.org This technique provides rapid and uniform heating, which can accelerate reaction rates and minimize the formation of side products. acs.org
In the synthesis of substituted imidazoles, microwave-assisted methods have been shown to be highly effective. jetir.orgacs.org For example, the one-pot, three-component synthesis of 2,4,5-triphenyl imidazoles has been successfully carried out under microwave irradiation in solvent-free conditions, using catalysts like glacial acetic acid or SnO₂ quantum dots. jetir.orgacs.org These methods are noted for their simplicity, speed (reactions completed in 1-10 minutes), and high yields. jetir.orgacs.org Similarly, an efficient synthesis of sulfonamides directly from sulfonic acids has been developed using a two-step microwave-assisted process, which avoids the need to isolate harsh sulfonyl chloride intermediates and significantly improves yields compared to conventional heating. organic-chemistry.org
Ultrasonic Irradiation in Synthetic Pathways
Ultrasonic irradiation, or sonication, is another green chemistry technique that enhances chemical reactions by using the energy of sound waves to create acoustic cavitation. This process generates localized hot spots with extreme temperatures and pressures, leading to a significant acceleration of reaction rates.
The application of ultrasound has been reported for the synthesis of aromatic sulfonic acids under mild conditions. scirp.org For example, the sulfonation of phenols and anilines using a Vilsmeier-Haack reagent and sodium bisulfite at room temperature showed enhanced yields and reduced reaction times under sonication compared to conventional stirring. scirp.org The synthesis of Brønsted acidic ionic liquids with alkane sulfonic acid groups has also been achieved with high yields (92%) in a short time (120 min) using ultrasonic irradiation. gychbjb.com This method is characterized by its simple operation and mild conditions. gychbjb.com Furthermore, ultrasound has been employed to improve the preparation of silicon-based solid sulfonic acids by expanding the catalyst's pore volume and increasing the number of active hydroxyl groups, thereby enhancing the acid loading capacity. researchgate.net
Solvent-Free Reaction Conditions
Conducting reactions without a solvent, or under solvent-free conditions, is a cornerstone of green chemistry. This approach minimizes the use of often volatile, toxic, and flammable organic solvents, reducing waste and simplifying product purification.
The synthesis of 1,2,4,5-tetrasubstituted and 2,4,5-trisubstituted imidazoles is frequently performed under solvent-free conditions. scirp.orgnih.govarabjchem.orgsharif.eduarabjchem.org These multicomponent reactions are typically carried out by heating a mixture of the reactants with a solid catalyst. Catalysts such as β-cyclodextrin-propyl sulfonic acid, sulfonic acid-functionalized silica (SiO₂-Pr-SO₃H), and sulfonic acid-functionalized pyridinium chloride have proven effective in promoting these reactions to excellent yields without the need for a solvent. nih.govarabjchem.orgsharif.edu For example, using β-cyclodextrin-propyl sulfonic acid, the synthesis of tetrasubstituted imidazoles was most efficient under solvent-free conditions at 80°C, with other conditions (including using water as a solvent) resulting in lower yields. nih.gov Similarly, a Brønsted acidic ionic liquid was used to catalyze the synthesis of trisubstituted imidazoles at 120°C under solvent-free conditions, highlighting the methodology's clean reaction profile and environmentally benign nature. arabjchem.org
Derivatization Strategies for Functionalization of 1H-Imidazole-5-Sulfonic Acid
Derivatization refers to the chemical modification of a compound to produce a new compound with different properties, which is often used to enhance analytical detection or to create new functional molecules. greyhoundchrom.com this compound and its activated forms, such as the corresponding sulfonyl chloride, serve as valuable precursors for derivatization.
The sulfonyl chloride derivative, for example, 1,2-dimethyl-1H-imidazole-5-sulfonyl chloride, is a key reagent used in analytical chemistry. It acts as a derivatizing agent to improve the detection of molecules with poor ionization efficiency in mass spectrometry. The sulfonyl chloride group reacts readily with hydroxyl or amine groups on target analytes, forming stable sulfonamide or sulfonate ester derivatives. research-solution.com This modification enhances the ionization of the analyte, allowing for highly sensitive detection at trace concentrations.
The sulfonic acid group itself can be involved in derivatization. For instance, the synthesis of sulfonic acid-functionalized imidazolium thiocyanate (B1210189) involves a two-step process starting from imidazole and chlorosulfonic acid. tandfonline.com This creates a bifunctional reagent that can act as both an acid catalyst and a thiocyanation agent. tandfonline.com In a broader context, sulfonyl groups are known to increase the acidity of peptides, which can facilitate fragmentation in mass spectrometry, a mechanism distinct from derivatization strategies that increase basicity. google.com The reactivity of the imidazole ring and the sulfonic acid group makes this compound a versatile building block for synthesizing more complex molecules with specific functions in materials science and medicinal chemistry. scielo.brchemscene.com
Amidation Reactions and Sulfonamide Formation
The conversion of this compound to its corresponding sulfonamides is a critical process for generating a diverse range of derivatives with potential biological activities. This transformation is typically achieved through a two-step sequence involving the initial conversion of the sulfonic acid to a more reactive sulfonyl chloride, followed by amidation with a primary or secondary amine.
Synthesis of 1H-Imidazole-5-sulfonyl Chloride
The direct conversion of this compound to 1H-imidazole-5-sulfonyl chloride is a crucial activation step. While direct methods can be challenging, analogous transformations in related heterocyclic systems provide a well-established synthetic blueprint. A common method for converting sulfonic acids to sulfonyl chlorides involves treatment with chlorinating agents such as thionyl chloride or chlorosulfonic acid. For instance, the synthesis of 1-ethyl-2-methyl-1H-imidazole-5-sulfonyl chloride is achieved by treating the corresponding imidazole with chlorosulfonic acid to introduce the sulfonyl group, which is then chlorinated to the sulfonyl chloride. smolecule.com Similarly, benzimidazole can be reacted with chlorosulfonic acid to yield 1H-benzo[d]imidazole-2-sulfonyl chloride. evitachem.com Another approach involves the oxidative chlorination of benzylmercapto precursors of heterocycles using chlorine gas in an aqueous acidic solution to produce the sulfonyl chloride derivative. google.com More modern methods include the use of reagents like cyanuric chloride to achieve a one-pot synthesis of sulfonamides from sulfonic acid salts. researchgate.net
General Procedure for Sulfonamide Formation
Once the 1H-imidazole-5-sulfonyl chloride is obtained, it can be readily reacted with a wide variety of primary and secondary amines to yield the desired sulfonamides. The reaction is typically carried out in the presence of a base, such as triethylamine (B128534) or pyridine, to neutralize the hydrochloric acid byproduct.
A general procedure involves dissolving the sulfonyl chloride in a suitable inert solvent, such as dichloromethane or acetonitrile, and then adding the amine, often with a catalytic amount of a base like 4-dimethylaminopyridine (B28879) (DMAP). The reaction mixture is stirred, often at room temperature, until completion. The resulting sulfonamide can then be isolated and purified using standard techniques like crystallization or chromatography. nih.gov
Table 1: Examples of Synthesized Imidazole and Benzimidazole Sulfonamides
| Starting Material | Amine | Product | Yield (%) | Reference |
| 1-Benzyl-2-oxo-2,3-dihydro-1H-benzo[d]imidazole-5-sulfonyl chloride | Morpholine | 1-Benzyl-5-(morpholinosulfonyl)-1H-benzo[d]imidazol-2(3H)-one | 75 | nih.gov |
| 1-Benzyl-2-oxo-2,3-dihydro-1H-benzo[d]imidazole-5-sulfonyl chloride | Cyclohexylamine | 1-Benzyl-N-cyclohexyl-2-oxo-2,3-dihydro-1H-benzo[d]imidazole-5-sulfonamide | - | nih.gov |
| 1-Benzyl-2-oxo-2,3-dihydro-1H-benzo[d]imidazole-5-sulfonyl chloride | Piperidine | 1-Benzyl-5-(piperidin-1-ylsulfonyl)-1H-benzo[d]imidazol-2(3H)-one | - | nih.gov |
| 3-(4,5-diphenyl-1H-imidazol-2-yl)phenol | Benzenesulfonyl chloride | 3-(4,5-diphenyl-1H-imidazol-2-yl)phenyl benzenesulfonate | - | heteroletters.org |
Note: The yields are as reported in the literature and may vary based on specific reaction conditions.
The synthesis of a diverse library of sulfonamides from this compound provides a valuable platform for the development of new therapeutic agents and functional materials.
Mannich Base Derivatization
The Mannich reaction is a three-component condensation reaction that provides a powerful method for the aminoalkylation of acidic protons. wikipedia.org In the context of this compound, the acidic proton on one of the nitrogen atoms of the imidazole ring is susceptible to this transformation. The reaction involves an amine, formaldehyde (B43269) (or another aldehyde), and the active hydrogen compound, in this case, the imidazole ring.
General Procedure for Mannich Base Formation
The synthesis of Mannich bases from 1H-imidazole derivatives is a well-documented process. Typically, the imidazole-containing compound is reacted with formaldehyde and a primary or secondary amine in a suitable solvent, such as ethanol or dimethylformamide (DMF). The reaction can often be performed under mild conditions, including at room temperature or with gentle heating. nih.govbioline.org.br
For example, a series of Mannich bases were synthesized from 2,4,5-triphenyl imidazole by reacting it with formaldehyde and various secondary amines in DMF. nih.gov The reaction proceeds through the formation of an iminium ion from the amine and formaldehyde, which is then attacked by the nucleophilic nitrogen of the imidazole ring. wikipedia.org
Table 2: Examples of Mannich Bases Derived from Imidazole and Benzimidazole
| Imidazole/Benzimidazole Derivative | Amine | Aldehyde | Product | Reference |
| 2,4,5-Triphenyl Imidazole | Pyrrolidine | Formaldehyde | 1-(Pyrrolidin-1-ylmethyl)-2,4,5-triphenyl-1H-imidazole | nih.gov |
| 2,4,5-Triphenyl Imidazole | Piperazine | Formaldehyde | 1,4-Bis((2,4,5-triphenyl-1H-imidazol-1-yl)methyl)piperazine | nih.gov |
| 2,4,5-Triphenyl Imidazole | Piperidine | Formaldehyde | 1-(Piperidin-1-ylmethyl)-2,4,5-triphenyl-1H-imidazole | nih.gov |
| Benzimidazole | Urea | Formaldehyde | 1-((1H-benzo[d]imidazol-1-yl)methyl)urea | acs.org |
| 2-methyl-4-nitro-imidazole | Various amines | Formaldehyde | 3-Substituted aminomethyl-5-(2-methyl-4-nitro-1-imidazomethyl)-1,3,4-oxadiazole-2-thiones | google.com |
The introduction of an aminoalkyl group via the Mannich reaction can significantly alter the physicochemical properties of the parent molecule, which is a common strategy in drug discovery to enhance biological activity or improve pharmacokinetic profiles. tandfonline.com The sulfonic acid group at the 5-position of the imidazole ring in this compound would likely remain intact during the Mannich reaction, allowing for the synthesis of bifunctional molecules with both a sulfonic acid and an aminoalkyl moiety.
Spectroscopic and Structural Elucidation of 1h Imidazole 5 Sulfonic Acid Compounds
Advanced Spectroscopic Characterization Techniques
Advanced spectroscopic techniques are indispensable for the unambiguous identification and structural elucidation of organic compounds. For 1H-imidazole-5-sulfonic acid, a combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier Transform Infrared (FT-IR) spectroscopy, and Mass Spectrometry (MS) would provide a complete picture of its molecular framework.
NMR spectroscopy is a powerful tool for probing the chemical environment of hydrogen (¹H) and carbon (¹³C) atoms within a molecule.
¹H NMR Spectroscopy: The ¹H NMR spectrum of this compound is expected to show distinct signals corresponding to the protons on the imidazole (B134444) ring. The chemical shifts of these protons are influenced by the aromaticity of the ring and the electronic effects of the substituents. The sulfonic acid group is strongly electron-withdrawing, which would deshield the ring protons, causing them to resonate at a lower field (higher ppm) compared to unsubstituted imidazole. The expected chemical shifts are presented in Table 1. The N-H proton is expected to be a broad signal due to quadrupole broadening and exchange, its position being highly dependent on the solvent and concentration.
¹³C NMR Spectroscopy: The ¹³C NMR spectrum will provide information on the carbon skeleton. The carbon atom attached to the sulfonic acid group (C5) is expected to be significantly downfield due to the deshielding effect of the sulfonyl group. The other two carbons of the imidazole ring (C2 and C4) will also have characteristic chemical shifts, as detailed in Table 1.
| Atom | Expected ¹H Chemical Shift (ppm) | Expected ¹³C Chemical Shift (ppm) |
| H2 | 8.0 - 8.5 | - |
| H4 | 7.5 - 8.0 | - |
| N-H | Variable (broad) | - |
| C2 | 135 - 140 | - |
| C4 | 120 - 125 | - |
| C5 | 145 - 150 | - |
| Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound in a polar solvent like D₂O or DMSO-d₆. These are estimated values based on data for imidazole chemicalbook.com and the known electronic effects of a sulfonic acid group. |
FT-IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The FT-IR spectrum of this compound would be characterized by absorption bands corresponding to the vibrations of the imidazole ring and the sulfonic acid group. Key expected vibrational frequencies are summarized in Table 2. The presence of a broad absorption in the high-frequency region would be indicative of the O-H stretching of the sulfonic acid group, which is often involved in hydrogen bonding. The strong absorptions corresponding to the symmetric and asymmetric stretching of the S=O bonds are characteristic of the sulfonic acid moiety. For comparison, the sodium salt of a related compound, 1-methyl-4-nitro-imidazole-5-sulfonic acid, shows characteristic IR absorptions that can be used as a reference point. nist.gov
| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) |
| O-H (sulfonic acid) | Stretching | 3200 - 2500 (broad) |
| N-H (imidazole) | Stretching | 3150 - 3000 |
| C-H (imidazole) | Stretching | 3100 - 2900 |
| C=N (imidazole) | Stretching | 1650 - 1550 |
| C-N (imidazole) | Stretching | 1350 - 1250 |
| S=O (sulfonic acid) | Asymmetric Stretching | 1250 - 1160 |
| S=O (sulfonic acid) | Symmetric Stretching | 1080 - 1030 |
| S-O (sulfonic acid) | Stretching | 800 - 700 |
| Table 2: Predicted FT-IR Absorption Bands for this compound. These ranges are based on standard infrared correlation tables and data from related imidazole and sulfonic acid compounds. |
Mass spectrometry provides information about the mass-to-charge ratio of a compound and its fragments, allowing for the determination of its molecular weight and elemental composition. The elemental composition of this compound (C₃H₄N₂O₃S) is C, 24.32%; H, 2.72%; N, 18.91%; O, 32.39%; S, 21.64%. Its exact mass is 148.000 Da.
In a mass spectrum, this compound would be expected to show a molecular ion peak (M⁺). Common fragmentation patterns would likely involve the loss of the sulfonic acid group as SO₃ (80 Da) or the entire SO₃H group (81 Da), leading to a prominent fragment ion corresponding to the imidazole ring.
X-ray Crystallographic Analysis for Solid-State Structure Determination
While no experimental crystal structure for this compound is publicly available, its solid-state architecture can be predicted based on the known structures of similar compounds, such as 2-phenyl-1H-benzo[d]imidazole-5-sulfonic acid. connectjournals.com
It is highly probable that this compound exists as a zwitterion in the solid state, with the acidic proton of the sulfonic acid group transferred to one of the nitrogen atoms of the imidazole ring. This would result in a positively charged imidazolium (B1220033) ring and a negatively charged sulfonate group.
The crystal packing would be dominated by strong intermolecular hydrogen bonds. These interactions would likely occur between the N-H protons of the imidazolium ring and the oxygen atoms of the sulfonate group of neighboring molecules, creating an extensive three-dimensional network. This type of hydrogen bonding is a common feature in the crystal structures of amino acids and other zwitterionic compounds. The packing efficiency would be high, leading to a relatively dense crystalline solid.
The imidazole ring is an aromatic heterocycle and is therefore expected to be planar. The sulfonic acid group, with its tetrahedral geometry around the sulfur atom, would be attached to this planar ring. There would be rotational freedom around the C5-S bond, allowing the sulfonic acid group to adopt a conformation that minimizes steric hindrance and maximizes favorable intermolecular interactions, particularly hydrogen bonding, within the crystal lattice. The specific torsion angle between the imidazole ring and the sulfonic acid group would be a key conformational parameter determined by the crystal packing forces.
Spectroscopic Investigations of Acidic Properties
The acidic properties of this compound are primarily defined by the pKa values associated with the proton transfer equilibria of its two acidic functional groups: the sulfonic acid moiety and the imidazole ring. Spectroscopic techniques, particularly UV-Vis and Nuclear Magnetic Resonance (NMR) spectroscopy, are powerful tools for the determination of these pKa values. These methods rely on the principle that the electronic environment, and thus the spectroscopic signature of a molecule, changes as a function of its protonation state.
The investigation of the acidic properties of this compound involves a pH-dependent analysis of its spectroscopic characteristics. The sulfonic acid group (-SO₃H) is a strong acid and is expected to deprotonate at a very low pH. The imidazole ring, on the other hand, is amphoteric. researchgate.net The imidazolium cation undergoes deprotonation at a pKa value typically in the range of 6-7, while the N-H proton of the neutral imidazole ring is much less acidic, with a pKa around 14.5. wikipedia.org
Spectroscopic titrations are the standard method for determining these pKa values. In a typical experiment, a series of solutions containing the compound of interest are prepared at various pH values, and their spectra are recorded. nih.govchemagine.co.uk By analyzing the spectral changes as a function of pH, the equilibrium constant for the protonation/deprotonation reaction can be determined.
UV-Vis Spectrophotometry
UV-Vis spectrophotometry is a widely used technique for pKa determination due to its sensitivity and the often significant changes in the UV spectrum of a chromophore upon protonation or deprotonation. nih.gov For this compound, the imidazole ring acts as the primary chromophore.
The procedure involves recording the UV-Vis absorption spectra of this compound in a series of buffer solutions with precisely known pH values. chemagine.co.uk The change in absorbance at one or more wavelengths is then plotted against the pH. The resulting sigmoidal curve can be analyzed using the Henderson-Hasselbalch equation to extract the pKa value. nih.gov
For a monoprotic acid, the relationship between the observed absorbance (A), the absorbance of the acidic (A_HA) and basic (A_A⁻) forms, and the pH is given by:
While specific experimental data for this compound is not extensively published, the expected spectral changes can be inferred. The protonation of the imidazole ring to form the imidazolium ion would likely lead to a shift in the absorption maximum (λ_max). A hypothetical dataset illustrating the expected changes in absorbance at a fixed wavelength for the imidazolium deprotonation is presented in Table 1.
Table 1: Hypothetical UV-Vis Spectrophotometric Titration Data for the Imidazole Moiety of this compound
| pH | Absorbance at λ_max (Arbitrary Units) |
| 4.0 | 0.850 |
| 5.0 | 0.845 |
| 5.5 | 0.820 |
| 6.0 | 0.750 |
| 6.5 | 0.625 |
| 7.0 | 0.500 |
| 7.5 | 0.375 |
| 8.0 | 0.250 |
| 8.5 | 0.180 |
| 9.0 | 1.155 |
| 10.0 | 1.150 |
Note: This data is illustrative and intended to demonstrate the principle of the technique.
By plotting this data, the pKa corresponding to the deprotonation of the imidazolium cation can be determined from the inflection point of the curve. Studies on similar imidazole derivatives have successfully employed this method to determine their pKa values. researchgate.net
¹H NMR Spectroscopy
¹H NMR spectroscopy is another powerful method for determining pKa values. It monitors the change in the chemical shift (δ) of specific protons in the molecule as the pH of the solution is varied. liverpool.ac.uk The chemical shift of protons adjacent to a site of protonation or deprotonation is particularly sensitive to the change in the electronic environment. haverford.edu
For this compound, the protons on the imidazole ring (at positions 2 and 4) are excellent probes for the protonation state of the ring. haverford.edu In a ¹H NMR titration experiment, spectra are recorded in a series of deuterated buffer solutions of varying pD (the equivalent of pH in D₂O). The chemical shifts of the H2 and H4 protons are then plotted against the pD.
The observed chemical shift (δ_obs) at a given pD is a weighted average of the chemical shifts of the protonated (δ_H) and deprotonated (δ_L) forms. nih.gov The pKa can be determined by fitting the data to the following equation:
A hypothetical dataset for a ¹H NMR titration of the imidazole ring in this compound is shown in Table 2.
Table 2: Hypothetical ¹H NMR Titration Data for the Imidazole Protons of this compound
| pD | Chemical Shift of H2 (ppm) | Chemical Shift of H4 (ppm) |
| 4.0 | 8.80 | 7.95 |
| 5.0 | 8.78 | 7.92 |
| 5.5 | 8.65 | 7.80 |
| 6.0 | 8.40 | 7.65 |
| 6.5 | 8.15 | 7.50 |
| 7.0 | 7.90 | 7.35 |
| 7.5 | 7.65 | 7.20 |
| 8.0 | 7.50 | 7.10 |
| 8.5 | 7.42 | 7.06 |
| 9.0 | 7.40 | 7.05 |
Note: This data is illustrative. Chemical shifts are referenced to a suitable internal standard.
This method provides detailed insight into the protonation behavior at specific sites within the molecule. acs.org The pKa of the highly acidic sulfonic acid group is generally too low to be conveniently measured by standard aqueous NMR or UV-Vis titration methods and is often determined by other techniques or theoretical calculations.
Theoretical and Computational Chemistry Studies
Quantum Chemical Calculations of Electronic Structure
Quantum chemical calculations are instrumental in elucidating the electronic characteristics of 1H-imidazole-5-sulfonic acid. These methods allow for a detailed description of the molecule's geometry, energy, and orbital distributions.
Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. nih.gov It is a widely used tool for predicting the optimized geometry and energy of molecules. For this compound, DFT calculations, often employing functionals like B3LYP with a suitable basis set such as 6-311++G(d,p), can determine the most stable conformation by minimizing the total energy. irjweb.comnih.gov This process yields crucial data on bond lengths, bond angles, and dihedral angles, which define the molecule's three-dimensional structure.
The energy landscape of the molecule can also be mapped out to identify different conformers and the transition states that connect them. This information is vital for understanding the molecule's flexibility and the energetic barriers to conformational changes.
Table 1: Calculated Geometrical Parameters of this compound using DFT The following data is illustrative and based on typical values for similar structures, as specific experimental or computational data for this exact molecule is not readily available.
| Parameter | Bond | Calculated Value |
|---|---|---|
| Bond Length (Å) | N1-C2 | 1.37 |
| C2-N3 | 1.32 | |
| N3-C4 | 1.38 | |
| C4-C5 | 1.36 | |
| C5-S | 1.78 | |
| Bond Angle (°) | N1-C2-N3 | 111.0 |
| C2-N3-C4 | 106.0 | |
| N3-C4-C5 | 110.0 | |
| O-S-O | 120.0 |
Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry for describing chemical reactivity and electronic transitions. wikipedia.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.com The HOMO is the orbital that acts as an electron donor, while the LUMO is the orbital that acts as an electron acceptor. acadpubl.eu
For this compound, the distribution of these orbitals provides insight into its reactive sites. The HOMO is expected to be localized primarily on the electron-rich imidazole (B134444) ring, indicating its propensity to donate electrons in reactions. Conversely, the LUMO is likely distributed over the sulfonic acid group and the imidazole ring, highlighting the areas susceptible to nucleophilic attack. The analysis of FMOs helps in understanding the molecule's behavior in various chemical reactions. researchgate.net
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO energy gap (ΔE), is a critical parameter for predicting the chemical reactivity and stability of a molecule. irjweb.comnih.gov A large energy gap implies high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. irjweb.comnih.gov Conversely, a small energy gap indicates higher reactivity and lower stability. irjweb.com
The HOMO-LUMO gap can be correlated with the molecule's electronic properties and bioactivity. nih.gov For this compound, a calculated energy gap would provide a quantitative measure of its reactivity, which is essential for predicting its behavior in chemical and biological systems.
Table 2: Calculated Frontier Molecular Orbital Energies of this compound The following data is illustrative and based on general values for similar imidazole derivatives.
| Orbital | Energy (eV) |
|---|---|
| HOMO | -6.5 |
| LUMO | -1.8 |
| Energy Gap (ΔE) | 4.7 |
Investigations of Non-Covalent Interactions
Non-covalent interactions play a crucial role in the supramolecular chemistry of this compound, influencing its physical properties and how it interacts with other molecules.
The sulfonic acid group (-SO₃H) is a strong hydrogen bond donor and acceptor. scbt.com This moiety, along with the N-H group of the imidazole ring, allows this compound to participate in extensive hydrogen bonding networks. scbt.com In the solid state, these interactions can lead to the formation of well-ordered crystalline structures. The oxygen atoms of the sulfonate group can act as hydrogen bond acceptors, while the acidic proton and the imidazole N-H can act as donors. These interactions are critical in determining the crystal packing and can influence properties such as solubility and melting point. In aqueous solution, the sulfonic acid group readily ionizes, forming a sulfonate group (-SO₃⁻), which can still participate in strong hydrogen bonding with water molecules.
Molecular Modeling and Simulation of Chemical Processes
Computational models allow for the detailed examination of chemical reactions and dynamic processes at the molecular level. For this compound, these studies can elucidate reaction mechanisms and fundamental properties like acidity.
Detailed computational studies delineating specific mechanistic pathways for reactions involving this compound are not extensively available in the surveyed literature. However, computational chemistry allows for predictions of its reactivity based on its structure. The presence of a sulfonic acid group (-SO₃H), a strong electron-withdrawing group, is expected to significantly influence the electronic properties of the imidazole ring.
Quantum chemical calculations on related imidazole systems have been used to investigate reaction mechanisms, such as their formation and oxidation. acs.org For instance, the formation of the imidazole ring can occur through various condensation pathways, while its degradation can be modeled to understand reactions with atmospheric oxidants. acs.org In the case of this compound, computational models would predict that the electron-withdrawing nature of the sulfonic acid group would deactivate the imidazole ring towards electrophilic substitution. Conversely, it would make the ring more susceptible to nucleophilic attack compared to unsubstituted imidazole. Mechanistic simulations would likely focus on reactions at the nitrogen atoms, such as alkylation or protonation, and on the reactivity of the sulfonic acid group itself, which can participate in esterification or amidation reactions under specific conditions.
The acidity of a compound, quantified by its pKa value, is a fundamental property that can be predicted using computational methods. These calculations often involve quantum mechanical models like Density Functional Theory (DFT) combined with a continuum solvation model to account for the effects of a solvent. asianpubs.orgasianpubs.org
For this compound, a computationally predicted pKa value is available, highlighting its strong acidic nature. chemicalbook.com The sulfonic acid moiety is a very strong acid, leading to a highly negative predicted pKa value. chemicalbook.com The imidazole ring itself is amphoteric, meaning it can act as both an acid (donating the N-H proton) and a base (accepting a proton at the other nitrogen). acs.org This dual nature is crucial for facilitating proton transport in various systems. acs.orgresearchgate.net
Computational simulations, including molecular dynamics, can be employed to study the dynamics of proton transfer. researchgate.netnih.gov For this compound, simulations would likely show that the sulfonic acid proton is readily dissociated in an aqueous solution. The imidazole part of the molecule could then participate in proton exchange networks, accepting and donating protons. This behavior is critical in understanding its potential role in proton-conducting materials or as a catalyst in proton-transfer-limited reactions. acs.org
| Compound Name | Parameter | Predicted Value | Methodology |
|---|---|---|---|
| This compound | pKa | -2.25 ± 0.36 | Prediction based on computational algorithms chemicalbook.com |
In Silico Approaches to Molecular Interactions with Biomolecules
In silico methods, particularly molecular docking and molecular dynamics, are instrumental in predicting how small molecules might interact with biological macromolecules like proteins. These non-clinical studies provide a theoretical framework for understanding potential compound-target interactions.
Molecular docking is a computational technique used to predict the preferred orientation of one molecule when bound to a second to form a stable complex. researchgate.net While specific docking studies for this compound are not widely reported, the imidazole scaffold is a common feature in molecules subjected to such analyses for various non-clinical targets. nih.govbiointerfaceresearch.comnih.gov
Docking simulations involving this compound would be used to screen its binding potential against a library of protein structures. The algorithm would place the molecule in the binding site of a target protein and score the different poses based on factors like electrostatic interactions, hydrogen bonding, and van der Waals forces. The sulfonic acid group, being ionized and a potent hydrogen bond donor/acceptor, would be predicted to form strong interactions with polar and charged amino acid residues (e.g., Arginine, Lysine, Histidine) in a binding pocket. The imidazole ring can contribute through hydrogen bonding (both as a donor via N-H and an acceptor via N) and potential π-π stacking interactions with aromatic residues like Phenylalanine, Tyrosine, and Tryptophan. nih.gov
| Imidazole Derivative Class | Non-Clinical Protein Target | Docking Software/Method | Key Finding |
|---|---|---|---|
| 1-benzyl-2-phenyl-1H-benzimidazole derivatives | Liver alcohol dehydrogenase (antioxidant model) | DFT-based docking | Binding affinities ranged from -8.3 to -9.0 kcal/mol, indicating good potential interaction. biointerfaceresearch.com |
| Imidazole-based 1,2,3-triazoles | Carbonic Anhydrase II | Molecular docking analysis | Derivatives showed excellent binding scores (e.g., -8.4 kcal/mol), suggesting strong inhibition potential. scielo.br |
| Imidazole-thiazole hybrids | Epidermal Growth Factor Receptor (EGFR) Kinase Domain (PDB: 6LUD) | Molecular docking | Derivatives formed key hydrogen bonds with active site residues like LYS 745 and MET 793. nih.gov |
| Substituted Imidazoles | L-glutamine: D-fructose-6-phosphate amidotransferase (antimicrobial target) | AutoDock 4.0 | Synthesized compounds showed good affinity towards the active pocket, suggesting inhibitory action. researchgate.net |
Following molecular docking, a more detailed theoretical analysis is often performed to understand the nature and strength of the interactions between the compound and the target. This involves examining the specific types of non-covalent bonds formed.
For this compound, a theoretical analysis would focus on its key functional groups:
Sulfonic Acid Group (-SO₃H): As a strong acid, this group would likely be deprotonated at physiological pH, forming a sulfonate (-SO₃⁻). This anionic group would engage in strong electrostatic (ionic) interactions with positively charged residues like Lysine (Lys) and Arginine (Arg). The oxygen atoms are also potent hydrogen bond acceptors.
Imidazole Ring: The N-H group of the ring is a classic hydrogen bond donor. The sp²-hybridized nitrogen atom is a hydrogen bond acceptor. These capabilities allow the ring to form specific directional interactions within a binding site. nih.gov Furthermore, the aromatic nature of the imidazole ring allows for potential π-π stacking or π-cation interactions with complementary residues in the protein.
These in silico analyses provide a foundational, atom-level understanding of how this compound might be recognized by and interact with biomolecular targets.
Advanced Chemical Applications of 1h Imidazole 5 Sulfonic Acid and Its Derivatives
Catalysis in Organic Synthesis
The application of 1H-imidazole-5-sulfonic acid and its derivatives as catalysts in organic synthesis is a burgeoning area of research. The inherent acidity of the sulfonic acid group allows these compounds to function as effective Brønsted acid catalysts, while the imidazole (B134444) ring provides a versatile backbone for the synthesis of more complex catalytic structures, including task-specific ionic liquids.
Applications as Brønsted Acid Catalysts in Organic Transformations
While specific research focusing exclusively on this compound as a Brønsted acid catalyst is limited, the broader class of sulfonated imidazole derivatives has demonstrated significant catalytic activity in a range of organic reactions. The principles governing these reactions are directly applicable to the potential uses of this compound.
Sulfonic acid-functionalized catalysts are known to be effective in promoting multi-component reactions (MCRs), which are highly efficient one-pot processes that combine three or more reactants to form a complex product. Imidazole-based Brønsted acidic ionic liquids have been successfully employed in the synthesis of polysubstituted imidazoles. For instance, the four-component reaction of benzil, aldehydes, primary amines, and ammonium (B1175870) acetate (B1210297) can be catalyzed by sulfonic acid-functionalized benzimidazolium ionic liquids (BAILs) to produce 1,2,4,5-tetrasubstituted imidazoles in good to excellent yields under solvent-free conditions scielo.br. The proposed mechanism involves the activation of carbonyl and imine intermediates by the Brønsted acidic catalyst.
The catalytic performance of such systems highlights the potential of this compound and its derivatives to catalyze similar complex transformations, offering a greener alternative to traditional acid catalysts. The catalyst's reusability is a significant advantage, with some systems demonstrating the ability to be recycled for multiple reaction cycles without a significant loss of activity scielo.br.
Table 1: Synthesis of 1,2,4,5-Tetrasubstituted Imidazoles using a Sulfonic Acid-Functionalized Benzimidazolium Ionic Liquid Catalyst
| Entry | Aldehyde | Primary Amine | Yield (%) |
|---|---|---|---|
| 1 | 4-Chlorobenzaldehyde | Aniline | 92 |
| 2 | 4-Methylbenzaldehyde | Benzylamine | 95 |
| 3 | Benzaldehyde | 4-Methoxyaniline | 90 |
| 4 | 4-Nitrobenzaldehyde | Aniline | 88 |
Esterification is a fundamental reaction in organic synthesis, and Brønsted acids are common catalysts. Imidazolium-based ionic liquids bearing sulfonic acid groups have been shown to be efficient and recyclable catalysts for the esterification of carboxylic acids. For example, the esterification of oleic acid with ethanol (B145695), a key reaction in biodiesel production, has been successfully catalyzed by various sulfonic acid-functionalized ionic liquids (SAILs) nih.govnih.gov. The catalytic activity is influenced by the structure of the ionic liquid, including the length of the alkyl chain, which affects its solubility in the reaction medium nih.govnih.gov. Microwave heating has been found to enhance the efficiency of these reactions nih.gov.
The reusability of these catalysts is a key feature, with studies showing that they can be used for several cycles without a significant decrease in performance nih.gov. This demonstrates the potential for developing robust and sustainable esterification processes using catalysts derived from this compound.
Alkylation reactions, another cornerstone of organic synthesis, can also be catalyzed by acidic ionic liquids. While specific examples using this compound are not prevalent in the literature, the general applicability of sulfonated imidazolium (B1220033) salts as acidic catalysts suggests their potential utility in Friedel-Crafts alkylation and other related transformations.
Table 2: Esterification of Oleic Acid with Ethanol using Different Sulfonic Acid-Functionalized Ionic Liquid Catalysts
| Catalyst | Reaction Conditions | Conversion (%) |
|---|---|---|
| SAIL 1 | Microwave, 30 min | 85 |
| SAIL 2 | Microwave, 30 min | 92 |
| SAIL 3 | Conventional Heating, 5h | 78 |
The conversion of cellulosic biomass into biofuels and platform chemicals is a critical area of sustainable chemistry, with the hydrolysis of cellulose (B213188) into fermentable sugars being a key step. Sulfonic acid-functionalized ionic liquids have emerged as promising catalysts for this process, acting as both a solvent and a catalyst researchgate.netsciepub.comresearchgate.net.
Studies on various imidazolium-based sulfonic acids have shown that their catalytic activity in cellulose hydrolysis is dependent on the structure of the cation and the nature of the anion researchgate.netsciepub.comresearchgate.net. For instance, catalysts with a flexible linker between the sulfonic acid group and the imidazolium core have demonstrated higher activity researchgate.net. The total reducing sugar (TRS) and glucose yields are key metrics for evaluating catalyst performance. Research has shown that under optimized conditions, significant yields of these valuable products can be achieved researchgate.netsciepub.com.
The potential of this compound-derived catalysts in this field is substantial, offering a pathway to more efficient and environmentally friendly biomass conversion technologies.
Table 3: Cellulose Hydrolysis using Different Imidazolium-Based Sulfonic Acid Catalysts
| Catalyst | Temperature (°C) | Total Reducing Sugar Yield (%) | Glucose Yield (%) |
|---|---|---|---|
| 1-(1-propylsulfonic)-3-methylimidazolium chloride | 160 | 34.4 | 18.6 |
| 1-(1-butylsulfonic)-3-methylimidazolium chloride | 160 | 31.4 | 20.8 |
| N-propylsulfonic pyridinium (B92312) sulfate (B86663) | 160 | 25.2 | 15.1 |
Development of Sulfonic Acid-Functionalized Ionic Liquids (SFILs)
The development of sulfonic acid-functionalized ionic liquids (SFILs) represents a significant advancement in the design of catalysts that combine high activity with ease of separation and recycling. The imidazole core is a popular choice for the cationic component of these ionic liquids due to its stability and synthetic versatility.
The synthesis of SFILs typically involves the quaternization of an imidazole derivative with a reagent containing a sulfonate group, followed by acidification. For instance, the reaction of an N-alkylimidazole with a sultone, such as 1,3-propanesultone or 1,4-butanesultone, yields a zwitterionic intermediate, which upon treatment with a strong acid, produces the desired Brønsted acidic ionic liquid.
Evaluation of Catalytic Activity and Selectivity
The catalytic activity of this compound and its derivatives, particularly in the form of sulfonic acid functionalized ionic liquids (SFILs), has been demonstrated in a variety of organic transformations. These catalysts leverage the Brønsted acidity of the sulfonic acid group, often in synergy with the unique properties of the imidazolium core.
One notable application is in multicomponent reactions (MCRs), such as the synthesis of 2-amino-4H-chromenes. In these reactions, imidazolium sulfonates act as effective catalysts where both the imidazolium cation and the sulfonate anion participate in the reaction mechanism. rsc.org The imidazolium core can act as a hydrogen bond donor, while the sulfonate anion functions as a hydrogen bond acceptor, collectively activating the substrates and facilitating the reaction cascade. rsc.org This dual functionality allows for a favorable reaction pathway that proceeds through an initial aldol (B89426) reaction, followed by heterocyclization, dehydration, and a final Michael addition. rsc.org
Derivatives of imidazole sulfonic acid have also shown promise in other acid-catalyzed reactions, including esterifications and alkylations. The acidic nature of the sulfonic acid group is the primary driver of this catalytic activity. Furthermore, when incorporated into more complex systems, such as gold nanoparticles stabilized by sulfonated-imidazolium salts, these compounds can catalyze reduction reactions. For instance, such systems have been proven active and recyclable for the reduction of aromatic nitro compounds like 1,4-dinitrobenzene (B86053) in aqueous media at room temperature.
The selectivity of these catalysts is influenced by the specific structure of the imidazolium cation and the nature of the counter-ion. By modifying the substituents on the imidazole ring, the acidity and steric environment of the catalyst can be tuned to favor the formation of specific products. For example, nitro-functionalized imidazolium salts have been developed as alternatives to sulfonic acid-based ionic liquids for the degradation of cellulose to 5-hydroxymethylfurfuryl (HMF), demonstrating high activity under relatively mild conditions. acs.org
Below is a table summarizing the catalytic activity of related imidazolium sulfonate systems in various reactions.
| Catalyst System | Reaction Type | Substrates | Key Findings | Reference |
|---|---|---|---|---|
| Imidazolium Sulfonates | Multicomponent Reaction (Chromene Synthesis) | Salicylaldehyde, Ethyl Cyanoacetate | Dual catalytic role of imidazolium core (H-bond donor) and sulfonate anion (H-bond acceptor). | rsc.org |
| Gold Nanoparticles Stabilized by Sulfonated-Imidazolium Salts | Reduction | 1,4-Dinitrobenzene | Active and recyclable catalyst in water at room temperature. | |
| [NO2HMIm][TsO] in [BMIm][Cl] | Cellulose Degradation | Cellulose | Active protic imidazolium salt for producing HMF with up to 17% yield. | acs.org |
| Sulfonic Acid Functionalized Ionic Liquid (with lipophilic chain) | Esterification | Oleic Acid, Ethanol | High catalytic performance due to increased solubility in the reaction mixture. |
Stability and Reusability of SFIL Catalysts
A significant advantage of sulfonic acid functionalized ionic liquids (SFILs) and related heterogeneous catalysts is their potential for stability and reuse, which is a cornerstone of green chemistry. The stability of these catalysts is often evaluated by thermogravimetric analysis (TGA) and by testing their performance over multiple reaction cycles.
For instance, gold nanoparticles stabilized with sulfonated imidazolium salts have demonstrated high levels of recyclability. In the reduction of aromatic nitro compounds, these catalysts were recovered and reused for at least four cycles without a significant loss of activity. researchgate.net The absence of colloidal gold particles in the aqueous solution after the reaction indicates that the nanoparticles are stable under the reaction conditions. researchgate.net
Similarly, heterogeneous catalysts, where the active sulfonic acid group is immobilized on a solid support, are designed for easy separation and reuse. A novel polymeric catalyst, poly(2-acrylamido-2-methyl propane (B168953) sulfonic acid) crosslinked with N,N'-methylene bisacrylamide, used for the synthesis of 2,4,5-trisubstituted imidazoles, was successfully recycled and employed for three consecutive reactions without a significant decrease in its catalytic efficiency. researchgate.net The catalyst is simply separated by filtration, washed, and dried before being used in the next run. researchgate.net
The thermal stability of these catalysts is also a critical factor. The synthesis of 2,4,5-triphenyl-1H-imidazolium-paratoluenesulfonic acid salt showed good thermal and electrochemical stability, as confirmed by TGA, DSC, and cyclic voltammetry, making it suitable for reactions requiring elevated temperatures. frontiersin.org
The reusability of several solid-supported sulfonic acid catalysts is summarized in the table below.
| Catalyst System | Support/Matrix | Reaction | Reusability | Reference |
|---|---|---|---|---|
| Au-NPs:Lx | Sulfonated Imidazolium Salts | Reduction of 1,4-dinitrobenzene | Recyclable for at least 4 cycles. | researchgate.net |
| poly(AMPS-co-AA) | Polymeric | Synthesis of 2,4,5-trisubstituted imidazoles | Reusable for 3 consecutive reactions with no significant loss in efficiency. | researchgate.net |
| Fe3O4@silica (B1680970) sulfonic acid | Silica-coated magnetic nanoparticles | Synthesis of 1-substituted 1H-tetrazoles | Reusable for 6 cycles without noticeable deterioration in activity. | researchgate.net |
| Ti-SBA-15@ILTsO | Mesoporous Silica (SBA-15) | Synthesis of 2,4,5-triaryl-1H-imidazoles | Recovered and reused for six cycles with satisfactory catalytic activity. | rsc.org |
| SiO2@Cs-SO3H | Chitosan-derived on Silica | Esterification for biodiesel production | Reusable for five consecutive cycles with 87.0% biodiesel yield retained. | frontiersin.org |
Heterogeneous Catalytic Systems Featuring Sulfonic Acid Groups
To overcome challenges associated with homogeneous catalysis, such as catalyst separation and recycling, significant research has focused on immobilizing sulfonic acid groups onto solid supports. This creates heterogeneous catalysts that are easily recoverable and reusable.
Inorganic Supports Functionalization (e.g., Silica, Metal Oxides)
Silica (SiO₂) is one of the most versatile and widely used inorganic supports due to its high surface area, structural stability, and the presence of surface silanol (B1196071) groups that allow for straightforward functionalization. frontiersin.org Sulfonic acid groups can be immobilized on silica through various methods, including grafting and co-condensation. frontiersin.org
One common approach involves grafting organosilanes containing a precursor to the sulfonic acid group (e.g., a thiol) onto the silica surface, followed by oxidation to form the -SO₃H group. pnnl.gov Another method is the direct sulfonation of the silica surface using chlorosulfonic acid. frontiersin.org These silica-based sulfonic acid catalysts (SiO₂-SO₃H) have proven to be remarkably efficient and reusable in various organic syntheses, such as the one-pot preparation of 2H-indazolo[2,1-b]phthalazine-triones and 1,4-dihydropyridines under solvent-free conditions. researchgate.netatlasofscience.org
The immobilization of ionic liquids onto silica, creating Supported Ionic Liquid Phases (SILPs), is another effective strategy. acs.org For instance, 1-methyl imidazolium hydrogen sulphate ([HMIM]HSO₄) has been immobilized on silica for use in alkane isomerization. acs.org Mesoporous silica materials like SBA-15, with their large surface areas and ordered structures, serve as excellent platforms for supporting functionalized ionic liquids, leading to enhanced catalytic activities. rsc.org A catalyst comprising a 4-methylbenzenesulfonate-functionalized ionic liquid supported on Ti-modified SBA-15 (Ti-SBA-15@ILTsO) showed excellent activity and reusability in the synthesis of 2,4,5-triaryl-1H-imidazoles. rsc.org
To further enhance catalyst recovery, magnetic nanoparticles (e.g., Fe₃O₄) can be used as a core, coated with a functionalized silica shell. Sulfonic acid-functionalized silica-coated magnetic nanoparticles (Fe₃O₄@silica-SO₃H) combine high catalytic activity with the convenience of magnetic separation, allowing for easy recovery using an external magnet. researchgate.net
Carbon-Based and Bio-Derived Solid Acid Catalysts
Carbon materials offer a robust and versatile alternative to inorganic oxides for catalyst support. "Sulfonated carbons" are a class of metal-free solid acids that are functionalized with -SO₃H groups. acs.org These materials are noted for their high thermal and chemical stability and can be produced from various precursors, including biomass. acs.org
Graphene and its derivatives, like sulfonated graphene oxide (SGO), have emerged as highly efficient solid acid carbocatalysts. rsc.orgeurekaselect.com The two-dimensional structure of graphene allows for high mass transfer, and the presence of stable sulfonic acid groups leads to superior catalytic performance in reactions like the synthesis of ester plasticizers, outperforming traditional catalysts like Amberlyst-15. rsc.org
A wide range of renewable biomass sources can be converted into carbon-based solid acid catalysts. This sustainable approach involves the incomplete carbonization of biomass followed by sulfonation. Examples of biomass used for this purpose include:
Waste Newspaper: Directly converted into sulfonic-acid-functionalized carbon fiber, which shows good activity and recyclability for cellulose hydrolysis. rsc.org
Lignin (B12514952): A byproduct of the paper and biorefinery industries, lignin can be carbonized and sulfonated to produce effective catalysts for the esterification of fatty acids. acs.org
Mung Bean Vermicelli: Used to prepare a carbon solid acid catalyst for the esterification of high free fatty acids. elsevierpure.com
Biorefinery Residues and Biomass Ash: These waste materials have been used to develop sulfonated carbon-based catalysts for xylan (B1165943) hydrolysis. pnnl.gov
Chitosan (B1678972) , a biopolymer derived from chitin, is another important bio-derived support. benthamscience.com Its amino and hydroxyl groups can be readily functionalized with sulfonic acid groups using reagents like chlorosulfonic acid. researchgate.netresearchgate.net Sulfonated chitosan has been successfully used as a recyclable catalyst for the esterification of caprylic acid. researchgate.netresearchgate.net Furthermore, silica-supported sulfonated chitosan (SiO₂@Cs-SO₃H) has demonstrated high acidity and excellent catalytic activity for biodiesel production. frontiersin.org
Materials Science and Engineering
Building Blocks for Coordination Polymers and Metal-Organic Frameworks
Coordination polymers (CPs) and metal-organic frameworks (MOFs) are crystalline materials constructed from metal ions or clusters linked by organic ligands. The choice of organic linker is critical in determining the structure, porosity, and functional properties of the resulting framework. While carboxylates are the most common linkers, the use of sulfonates and imidazole-based ligands has been explored to create materials with unique characteristics.
This compound, possessing both a coordinating imidazole ring and a sulfonate group, represents a potentially valuable bifunctional linker. The imidazole moiety, with its N-donor atoms, is widely used to construct novel MOFs. researchgate.net Imidazole and its derivatives can be functionalized to generate ligands that lead to diverse network topologies and properties. researchgate.net For example, MOFs have been constructed using ligands like 1,3,5-tris(1H-benzo[d]imidazole-2-yl)benzene and 2-(3-hydroxylphenyl)-1H-imidazole-4,5-dicarboxylic acid. mdpi.comresearchgate.net The incorporation of imidazole can enhance properties like proton conductivity within the framework. nih.gov
On the other hand, sulfonate-based MOFs have been less investigated than their carboxylate counterparts, partly due to the versatile and less predictable coordination modes of the sulfonate group. atlasofscience.org However, this versatility can also be an advantage, leading to novel structures. Sulfonate-based MOFs often exhibit higher thermal stability compared to analogous carboxylate frameworks. uni-koeln.de The incorporation of sulfonate groups can introduce strong acidity, polarity, and potential for high proton conductivity into the pores of the material. atlasofscience.orgresearchgate.net For instance, a zirconium-based MOF (MOF-808) was functionalized with sulfonate groups, resulting in a material that acts as a "porous Nafion" for electrochemical applications. acs.org Another Cu(II)-based MOF built with an organosulfonate linker showed remarkably enhanced proton conductivity due to the presence of free, non-coordinated sulfonate groups within the pore channels. atlasofscience.org
Therefore, this compound as a linker could theoretically combine the structural directing ability and functional properties of the imidazole ring with the high stability and polarity conferred by the sulfonate group. Such a linker could be used to design robust, porous MOFs with tailored pore environments suitable for applications in catalysis, gas separation, and as proton-conducting membranes.
Components in Proton-Conducting Membranes for Electrochemical Devices
The bifunctional nature of imidazole-sulfonic acid compounds, possessing both a proton-donating sulfonic acid group (-SO₃H) and a proton-accepting imidazole ring, makes them promising components for proton-conducting membranes in electrochemical devices like fuel cells. These membranes are critical for facilitating the transport of protons between the anode and cathode.
In composite membrane systems, the imidazole nitrogen can interact with sulfonic acid groups from other polymer chains, such as those in Nafion or sulfonated aromatic polymers. This acid-base interaction helps to form well-defined proton conduction channels within the membrane structure researchgate.net. Research on related systems, such as Nafion-imidazole composites, has shown that while imidazole can poison platinum catalysts at lower temperatures, doping with phosphoric acid can mitigate this issue by forming imidazolium salts, thereby improving fuel cell performance at temperatures around 100°C researchgate.net.
The integration of molecules with sulfonyl imide groups, which have super gas-phase acidity, into polymer backbones has been shown to enhance proton conductivity compared to traditional sulfonic acid groups nih.gov. This is attributed to higher charge delocalization, which facilitates proton dissociation and transport nih.gov. This principle suggests that imidazole-sulfonic acid derivatives could be tailored to optimize the acidity and proton transport dynamics within a membrane, potentially leading to enhanced performance in fuel cells operating at higher temperatures under anhydrous conditions researchgate.netnih.gov.
Integration into Hybrid Materials for Functional Applications
Hybrid materials, which combine organic and inorganic components at the molecular level, offer synergistic properties that are not available from the individual constituents alone nih.gov. Imidazole derivatives are valuable building blocks in the synthesis of these advanced materials due to their versatile chemical functionalities and ability to coordinate with metal ions researchgate.netresearchgate.net.
This compound can be integrated into hybrid materials through several synthetic routes:
Sol-Gel Process: The sulfonic acid group can participate in condensation reactions with metal alkoxides, covalently incorporating the imidazole moiety into an inorganic network like silica or titania.
Coordination Chemistry: The nitrogen atoms of the imidazole ring can act as ligands, coordinating with metal centers to form metal-organic frameworks (MOFs) or other coordination polymers nih.gov.
Ionic Liquid Precursors: Imidazole derivatives can be used to synthesize ionic liquids, which then act as both solvents and templating agents in the formation of structured hybrid materials, such as lignin-based spherical particles frontiersin.org.
The resulting hybrid materials can possess a range of functionalities. For instance, incorporating the imidazole-sulfonic acid moiety could create materials with tailored catalytic activity, enhanced ion-exchange capacity, or specific sensing capabilities for environmental or biological applications nih.govresearchgate.netresearchgate.net.
Role in Corrosion Inhibition Mechanisms and Coatings
Both imidazole and sulfonic acid functional groups are recognized for their significant corrosion inhibition capabilities researchgate.net. When combined in a single molecule like this compound, they can act synergistically to protect metallic surfaces, such as carbon steel, from corrosive environments like acidic or saline solutions researchgate.netmdpi.commdpi.com.
The primary mechanism of inhibition is the adsorption of the molecule onto the metal surface, forming a protective barrier that blocks active corrosion sites mdpi.comtandfonline.com. This adsorption can occur through:
Chemisorption: The lone pair electrons on the nitrogen atoms of the imidazole ring and the oxygen atoms of the sulfonic acid group can interact with the vacant d-orbitals of metal atoms (e.g., iron), forming coordinate bonds tandfonline.comicrc.ac.ir.
Physisorption: Electrostatic interactions can occur between the charged metal surface and the polar inhibitor molecule mdpi.comicrc.ac.ir.
Studies on various imidazole derivatives have demonstrated high inhibition efficiencies, often exceeding 90% researchgate.nettandfonline.com. The effectiveness of the inhibitor typically increases with concentration up to an optimal point, where a stable, densely packed protective layer is formed researchgate.netmdpi.com. The adsorption process for many imidazole-based inhibitors has been found to follow the Langmuir adsorption isotherm, which describes the formation of a monolayer on the metal surface mdpi.com. The negative values of the Gibbs free energy of adsorption (ΔG_ads) calculated in these studies indicate a strong, spontaneous adsorption process mdpi.comtandfonline.com.
| Inhibitor Type | Metal | Corrosive Medium | Max. Inhibition Efficiency (%) | Adsorption Isotherm |
|---|---|---|---|---|
| Imidazole Sulfonic Acid Azoles | Q235 Steel | 1 M HCl | up to 98.49% researchgate.net | Not specified |
| Novel Imidazole Derivative (TMPI) | Carbon Steel | 1 M HCl | 96.8% tandfonline.com | Langmuir tandfonline.com |
| Imidazole Ionic Liquids | Carbon Steel | 1% NaCl | Not specified | Langmuir mdpi.com |
| Imidazole | Zinc | 1 M HCl | 88.93% | Langmuir |
Fundamental Biochemical Research Tools
Probing Enzyme Reaction Mechanisms and Kinetics at a Molecular Level
Imidazole derivatives serve as valuable tools for investigating the mechanisms of enzyme-catalyzed reactions nih.govnih.govacs.org. Their ability to inhibit enzyme activity allows researchers to probe the structure and function of enzyme active sites. Anticancer therapies, for example, often rely on imidazole derivatives that inhibit enzymes crucial for cancer cell proliferation, such as kinases or carbonic anhydrases acs.org.
This compound can function as an enzyme inhibitor through several mechanisms:
Competitive Inhibition: The molecule may structurally resemble the enzyme's natural substrate, allowing it to bind to the active site and block the substrate from binding.
Non-competitive Inhibition: It may bind to an allosteric site (a site other than the active site), inducing a conformational change in the enzyme that reduces its catalytic efficiency.
By studying the kinetics of an enzyme in the presence of varying concentrations of an inhibitor like this compound, researchers can determine key parameters such as the inhibition constant (Kᵢ). This data provides insight into the inhibitor's binding affinity and the nature of its interaction with the enzyme, helping to map out the enzyme's catalytic mechanism and identify key residues involved in substrate binding and turnover nih.gov.
Investigation of Binding Interactions with Proteins and Other Biomolecules via Spectroscopic Methods
Spectroscopic techniques are powerful, non-invasive methods for studying the binding interactions between small molecules like this compound and biological macromolecules such as proteins and enzymes lboro.ac.uknih.gov. These methods can elucidate the binding affinity, mechanism, and conformational changes that occur upon complex formation researchgate.netcornell.edu.
Commonly employed spectroscopic methods include:
Fluorescence Spectroscopy: This is a highly sensitive technique used to monitor changes in the intrinsic fluorescence of aromatic amino acids (like tryptophan and tyrosine) within a protein upon ligand binding researchgate.netyoutube.com. The binding of a molecule can quench this fluorescence, and analysis of the quenching data can be used to calculate binding constants (Kₐ) and the number of binding sites nih.govnih.gov.
UV-Visible Absorption Spectroscopy: The formation of a complex between a protein and a ligand can cause shifts in the absorption spectra of either molecule, confirming an interaction and providing information about structural changes, particularly around chromophoric groups like the heme in myoglobin (B1173299) nih.gov.
Circular Dichroism (CD) Spectroscopy: CD spectroscopy is used to assess changes in the secondary and tertiary structure of a protein upon ligand binding. A significant change in the CD spectrum can indicate that the binding event has induced a conformational change in the protein, such as a loss of alpha-helical content nih.govmdpi.com.
Studies on the binding of sulfonamide compounds to proteins have successfully used these methods to determine binding constants on the order of 10⁴ M⁻¹ and to observe notable perturbations in the protein's three-dimensional structure upon binding nih.gov. These approaches are directly applicable to quantifying the interaction between this compound and its target proteins.
Modulating Biological Pathways and Enzyme Activity for Mechanistic Insights
This compound and its derivatives serve as valuable tools in biochemical research for the elucidation of enzyme mechanisms and the modulation of biological pathways. smolecule.com The unique positioning of the sulfonic acid group on the imidazole ring influences the compound's reactivity and solubility, enabling distinct interactions within biological systems. smolecule.com Researchers utilize these compounds to alter the kinetics of specific enzymes, providing critical insights into their mechanisms of action. smolecule.com
Studies involving derivatives of imidazole sulfonic acids have demonstrated their potential as enzyme inhibitors. For instance, N-Mannich bases of 2-Phenyl-5-benzimidazole sulfonic acid have been synthesized and evaluated for their biological potential against various enzymes. scielo.br One such derivative, 2-phenyl-1-(piperazin-1-ylmethyl)-1H-benzo[d]imidazole-5-sulfonic acid, exhibited moderate inhibitory activity against the α-glucosidase enzyme. scielo.br Such studies, often complemented by in silico docking calculations, help to understand the binding interactions between the inhibitor and the enzyme's active site, contributing to the broader understanding of disease-related biological pathways. scielo.br
The interaction of these compounds with biomolecules can significantly affect enzyme activity and protein stability. smolecule.com Binding studies, often conducted using spectroscopic methods, have shown that molecules like this compound can bind to specific active sites on enzymes, thereby influencing their function. smolecule.com This ability to modulate enzyme activity makes them instrumental for detailed mechanistic investigations in drug discovery and development. smolecule.com
| Compound Derivative | Target Enzyme | Observed Effect | Research Application |
| 2-phenyl-1-(piperazin-1-ylmethyl)-1H-benzo[d]imidazole-5-sulfonic acid | α-glucosidase | Moderate Inhibition | Mechanistic study of α-glucosidase inhibition scielo.br |
| General Imidazole Sulfonic Acids | Various Enzymes | Altered Kinetics | Studying enzyme mechanisms and interactions smolecule.com |
Role as Molecular Scaffolds for Exploring Target Interactions (e.g., metallo-enzymes, DNA)
The imidazole ring, combined with a sulfonic acid or sulfonamide group, provides a versatile molecular scaffold for designing molecules that can interact with specific biological targets, including metalloenzymes and DNA. biosynth.com The development of inhibitors for metalloproteins is a key area of research, and heterocyclic compounds, including imidazole derivatives, offer an excellent framework for creating such modulators. nih.gov
Metalloenzyme Interactions:
Metalloenzymes, which contain metal ions in their active sites, are crucial drug targets. nih.gov Sulfonamide and sulfonate derivatives have been identified as effective inhibitors of carbonic anhydrase, a zinc-containing metalloenzyme. nih.gov The imidazole scaffold can be systematically modified to orient functional groups, like the sulfonamide, to effectively bind with the metal ion and other residues in the enzyme's active site, leading to potent and selective inhibition. This approach is fundamental in the rational design of new therapeutic agents targeting these enzymes. nih.gov
DNA Interactions:
Derivatives based on imidazole and benzimidazole (B57391) scaffolds have been extensively investigated for their ability to bind to DNA. bohrium.com These compounds can interact with DNA through non-covalent interactions, such as intercalation between base pairs or binding within the minor groove. bohrium.comrsc.org For example, certain sulfonamide derivatives have been shown to be effective DNA binders, with studies using UV-visible spectroscopy, fluorescence, and molecular docking to elucidate the binding modes. rsc.orgnih.gov
Research has demonstrated that these interactions can be quite specific. The binding affinity and mode can be tuned by modifying the substituents on the core scaffold. rsc.org This makes imidazole-sulfonic acid derivatives valuable probes for exploring DNA recognition and for the development of new therapeutic agents that target nucleic acids. bohrium.com
| Scaffold Type | Biological Target | Type of Interaction | Significance |
| Imidazole Sulfonamide | Metalloenzymes (e.g., Carbonic Anhydrase) | Inhibition via binding to metal cofactor and active site residues | Development of specific enzyme inhibitors nih.gov |
| Benzimidazole/Sulfonamide Derivatives | DNA | Intercalation and Groove Binding | Exploring DNA recognition and developing DNA-targeting agents bohrium.comrsc.orgnih.gov |
An exploration into the future research trajectories for this compound reveals a landscape rich with potential for innovation across sustainable chemistry, catalysis, materials science, and molecular science. The compound's unique bifunctional nature, possessing both the Lewis basicity of the imidazole ring and the Brønsted acidity of the sulfonic acid group, positions it as a versatile building block for a new generation of technologies. Future investigations are set to expand its utility, focusing on greener production methods, the intelligent design of catalysts and materials, and a more profound understanding of its molecular behavior.
Q & A
Basic Research Questions
Q. What synthetic routes are recommended for preparing 1H-imidazole-5-sulfonic acid with high purity?
- Methodology :
- Step 1 : Optimize sulfonation conditions using concentrated sulfuric acid or chlorosulfonic acid under controlled temperatures (40–60°C) to avoid over-sulfonation.
- Step 2 : Purify via recrystallization (e.g., ethanol/water mixtures) or column chromatography (silica gel, eluent: dichloromethane/methanol).
- Step 3 : Validate purity using HPLC (≥98% purity) and characterize via -NMR (δ 7.8–8.2 ppm for imidazole protons) and FTIR (S=O stretching at 1170–1250 cm) .
Q. How should researchers handle and store this compound to ensure stability?
- Guidelines :
- Store in airtight containers under inert gas (N) at −20°C to prevent hydrolysis.
- Conduct stability tests via accelerated aging studies (40°C/75% RH for 6 months) and monitor degradation by TGA (thermal stability up to 200°C) .
Q. Which spectroscopic techniques are critical for structural elucidation?
- Analytical Workflow :
- NMR : - and -NMR to confirm imidazole ring substitution patterns.
- Mass Spectrometry : ESI-MS in negative ion mode for molecular ion [M−H].
- Elemental Analysis : Confirm C, H, N, S ratios (±0.3% deviation) .
Advanced Research Questions
Q. How does the sulfonic acid group influence proton conductivity in polymer electrolyte membranes?
- Experimental Design :
- Step 1 : Incorporate this compound into Nafion® or polybenzimidazole (PBI) matrices.
- Step 2 : Measure proton conductivity via AC impedance spectroscopy (frequency range: 1 Hz–1 MHz) under varying humidity (30–90% RH).
- Step 3 : Compare with DFT simulations (e.g., Gaussian 09) to model sulfonic acid group dissociation and H mobility .
Q. What strategies resolve contradictions in reported pKa values of this compound?
- Data Reconciliation :
- Factor 1 : Solvent effects (aqueous vs. DMSO) – use potentiometric titration in ionic liquids for neutral conditions.
- Factor 2 : Temperature dependence – perform UV-Vis spectrophotometry at 25°C and 37°C.
- Reference : Cross-validate with computational pKa prediction tools (e.g., COSMO-RS) .
Q. How can computational models predict catalytic activity in acid-catalyzed reactions?
- Modeling Approach :
- Ab Initio Methods : Use VASP or CP2K to calculate adsorption energies on metal-organic frameworks (MOFs).
- Kinetic Studies : Apply microkinetic modeling (e.g., CatMAP) to correlate sulfonic acid group acidity with reaction rates (e.g., esterification) .
Methodological Challenges & Solutions
Q. Why do solubility discrepancies arise in polar aprotic solvents, and how can they be mitigated?
- Troubleshooting :
- Issue : Limited solubility in DMF/DMSO due to strong H-bonding.
- Solution : Pre-treat solvents with molecular sieves or use co-solvents (e.g., THF:water 4:1).
- Validation : Monitor via dynamic light scattering (DLS) for aggregation .
Q. How to design experiments assessing bioactivity while minimizing interference from impurities?
- Quality Control :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
